molecular formula C9H7ClOS B087741 6-Chlorothiochroman-4-one CAS No. 13735-12-1

6-Chlorothiochroman-4-one

Cat. No.: B087741
CAS No.: 13735-12-1
M. Wt: 198.67 g/mol
InChI Key: OKHUUKHZUNKSQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorothiochroman-4-one can be synthesized through several synthetic routes. One common method involves the condensation reaction of this compound with various hydrazides, such as benz hydrazide, nicotinic hydrazide, isonicotinic hydrazide, or p-toluic hydrazide . The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothiochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUUKHZUNKSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289801
Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-12-1
Record name 13735-12-1
Source DTP/NCI
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Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorothiochroman-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 6-chlorothiochroman-4-one?

A1: Research indicates that this compound exhibits antifungal and anti-tumor properties. [, ] Studies have demonstrated its efficacy against the plant pathogen Botrytis cinerea, inhibiting fungal growth by up to 100% at certain concentrations. [] Additionally, it has shown promising anti-tumor activity in both in vitro and in vivo models, effectively inhibiting tumor cell proliferation and inducing apoptosis. []

Q2: How does this compound exert its anti-tumor effects?

A2: While the precise mechanism of action remains under investigation, research suggests that this compound (CMCT) targets tubulin, a protein crucial for cell division. [] CMCT inhibits tubulin aggregation, disrupting the formation of microtubules, which are essential for cell division and other cellular processes. [] This disruption ultimately leads to cell cycle arrest and apoptosis in tumor cells.

Q3: Has this compound been investigated for potential drug resistance issues?

A3: While the provided research doesn't directly address resistance mechanisms, one study explored the detoxification mechanism of this compound and a related compound by Botrytis cinerea. [] This investigation provides valuable insights into potential resistance pathways and highlights the importance of further research on this aspect, particularly for its anti-tumor activity.

Q4: Are there any structural analogues of this compound with similar biological activity?

A4: Yes, 6-methylthiochroman-4-one is a structural analogue of this compound that shares similar antifungal activity against Botrytis cinerea. [] This suggests a potential structure-activity relationship within this class of compounds, warranting further investigation to optimize their biological activity and explore their therapeutic potential.

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